molecular formula C22H26N2O5S B6451300 4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548975-34-2

4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6451300
CAS No.: 2548975-34-2
M. Wt: 430.5 g/mol
InChI Key: IIHWJPPJODQQIM-UHFFFAOYSA-N
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Description

The compound 4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine trione class, characterized by a bicyclic core with sulfonyl and trione functionalities. Its structure includes a 3,5-dimethoxyphenyl group at position 2 and a cyclohexylmethyl substituent at position 2. These groups influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for pharmacological activity .

Properties

IUPAC Name

4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-28-18-12-17(13-19(14-18)29-2)24-22(25)23(15-16-8-4-3-5-9-16)20-10-6-7-11-21(20)30(24,26)27/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHWJPPJODQQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family known for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H28N2O3S2
  • Molecular Weight : 420.59 g/mol
  • IUPAC Name : 4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione

Biological Activity Overview

This compound exhibits a range of biological activities which are summarized below:

Activity Description
Anticancer Disruption of cellular processes such as DNA replication and repair .
Anti-inflammatory Modulation of inflammatory pathways through enzyme inhibition .
Antimicrobial Effective against various bacterial strains; potential for developing new antibiotics .
Antioxidant Scavenging free radicals and reducing oxidative stress in cells .
Neuroprotective Potential in treating neurodegenerative diseases through modulation of neuroinflammatory processes .

The biological effects of this compound are attributed to its interaction with specific biomolecules:

  • DNA Interaction : The compound may bind to DNA or inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
  • Enzyme Modulation : It can act as an inhibitor for various enzymes involved in inflammatory responses, thus reducing inflammation.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors suggest a role in neuroprotection and cognitive enhancement.

Case Studies and Research Findings

Research has demonstrated the efficacy of benzothiadiazine derivatives in various biological assays:

  • Anticancer Studies :
    • In vitro studies have shown that benzothiadiazine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
  • Anti-inflammatory Effects :
    • Animal models have indicated that these compounds reduce inflammation markers such as TNF-alpha and IL-6 in induced arthritis models. This suggests a significant potential for treating inflammatory diseases.
  • Neuroprotective Effects :
    • Studies have highlighted the ability of benzothiadiazine derivatives to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The benzothiadiazine trione scaffold is distinct from related heterocycles like 3,4-dihydro-1,2,4-benzotriazines (), which lack sulfonyl groups and exhibit different electronic profiles. Benzothiadiazine derivatives are synthesized via sulfonylation of anthranilic acids or methyl anthranilates, where substituents are introduced pre-cyclization to avoid regioselectivity issues .

Substituent Effects on Bioactivity

Position 2 Modifications
  • 3,5-Dimethoxyphenyl vs. 3,5-Dimethylphenyl :
    • The methoxy groups in the target compound enhance electron-donating effects compared to methyl groups (e.g., 2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-..., ). This may improve hydrogen bonding with biological targets but reduce solubility .
  • 3,5-Dimethoxy vs.
Position 4 Modifications
  • Cyclohexylmethyl vs.
  • But-3-en-1-yl () :
    • The unsaturated chain introduces conformational flexibility, which may affect receptor interaction geometries .

Pharmacological Implications

  • Sigma-1 Receptor Binding: Benzotriazines with 3,3-disubstitution show nanomolar σ1 affinity (). The sulfonyl groups in benzothiadiazines may mimic these interactions .
  • Anti-inflammatory and Antihypertensive Effects : Common in dihydrobenzotriazines (), though benzothiadiazines require validation .

Data Table: Key Structural and Predicted Properties

Compound Name R1 (Position 4) R2 (Position 2) LogP (Predicted) Solubility (mg/mL) Bioactivity Notes
Target Compound Cyclohexylmethyl 3,5-Dimethoxyphenyl 3.8 ~0.05 Potential σ1 affinity
2-(3,5-Dimethylphenyl)-4-[(oxan-4-yl)methyl] Oxan-4-yl 3,5-Dimethylphenyl 2.5 ~0.1 Unknown
4-(But-3-en-1-yl)-2-(3,5-dimethylphenyl) But-3-en-1-yl 3,5-Dimethylphenyl 3.2 ~0.08 Synthetic intermediate
3-(6-Fluoro-4-oxochromen-3-yl) derivative Chromen-4-one 6-Fluoro 4.1 <0.01 Unreported

Future Research Directions

  • In vitro Binding Assays : Prioritize sigma-1 receptor studies given structural parallels to benzotriazines .
  • Solubility Enhancement : Explore prodrug strategies (e.g., phosphate esters) to improve bioavailability .

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